molecular formula C16H15FOS B1327548 2'-Fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-19-3

2'-Fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1327548
CAS No.: 898780-19-3
M. Wt: 274.4 g/mol
InChI Key: JUOJVPQQGLGFNI-UHFFFAOYSA-N
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Description

2’-Fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H13FOS. It belongs to the class of fluorinated building blocks and ketones. This compound is characterized by the presence of a fluorine atom at the 2’ position and a thiomethyl group at the 2 position of the phenyl ring, attached to a propiophenone backbone .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOJVPQQGLGFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644335
Record name 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-19-3
Record name 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation as the Core Methodology

The predominant synthetic approach to propiophenone derivatives, including 2'-fluoro-3-(2-thiomethylphenyl)propiophenone, is the Friedel-Crafts acylation reaction. This method involves the acylation of an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Starting Materials:

    • 2-fluorobenzoyl chloride or a suitable fluorinated acyl chloride derivative
    • 2-thiomethyl-substituted benzene or a related aromatic precursor
  • Catalyst: Aluminum chloride (AlCl₃) is commonly used to activate the acyl chloride.

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) to maintain inert conditions.

  • Temperature: Low temperatures (0–5°C) are maintained to control the exothermic nature of the reaction and prevent side reactions such as polyacylation or decomposition of sensitive groups.

  • Reaction Time: Typically several hours under stirring to ensure complete conversion.

Industrial and Scale-Up Considerations

In industrial synthesis, the preparation of this compound may involve:

  • Large-scale reactors with precise temperature and stirring control to manage exothermic Friedel-Crafts acylation.

  • Continuous flow chemistry setups to improve reaction efficiency, reproducibility, and safety.

  • Automated monitoring using in-line spectroscopic methods (e.g., IR, NMR) to track reaction progress and optimize yield.

  • Purification techniques such as recrystallization or chromatography to achieve high purity suitable for research or pharmaceutical applications.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Catalyst Aluminum chloride (AlCl₃) Stoichiometric or catalytic amounts
Solvent Dichloromethane (CH₂Cl₂) Anhydrous, inert atmosphere preferred
Temperature 0–5°C during addition, then room temperature Controls exothermic reaction and side products
Reaction Time 2–6 hours Monitored by TLC or HPLC
Molar Ratio (Acyl chloride: Aromatic) 1:1 to 1:1.2 Slight excess of aromatic ring to minimize polyacylation
Work-up Quenching with ice-water, extraction Neutralization of catalyst and removal of byproducts

Research Findings on Yield and Purity

  • Yields: Friedel-Crafts acylation of fluorinated and thiomethyl-substituted aromatics typically yields 65–85% of the desired propiophenone derivative, depending on reaction scale and purity of starting materials.

  • Purity: High purity (>98%) is achievable through careful control of reaction conditions and post-reaction purification, including recrystallization or column chromatography.

  • Side Reactions: Potential side reactions include polyacylation, rearrangement, or decomposition of the thiomethyl group under harsh acidic conditions. These are minimized by temperature control and stoichiometric balancing.

Comparative Analysis with Related Propiophenone Derivatives

Compound Key Preparation Method Yield Range (%) Notes on Substituent Effects
This compound Friedel-Crafts acylation 65–85 Fluorine and thiomethyl groups require mild conditions to avoid side reactions
3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone Friedel-Crafts acylation 70–90 Electron-donating methoxy groups increase reactivity
3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone Friedel-Crafts acylation 68–88 Methyl groups influence regioselectivity and sterics
2-Fluoro-3-trifluoromethylthiophenes (related thioketones) Oxygen/sulfur exchange with P₂S₅ Variable Specialized sulfur incorporation via P₂S₅

Summary of Preparation Methodology

  • The Friedel-Crafts acylation remains the most reliable and widely used method for synthesizing this compound, leveraging the reactivity of acyl chlorides and aromatic rings under Lewis acid catalysis.

  • Reaction conditions must be carefully optimized to preserve the fluorine and thiomethyl substituents, typically involving low temperatures and anhydrous solvents.

  • Alternative sulfur incorporation methods, such as oxygen/sulfur exchange with phosphorus pentasulfide, provide additional synthetic routes for related thioketones but are less common for propiophenone derivatives.

  • Industrial synthesis benefits from continuous flow techniques and automated monitoring to ensure consistent quality and scalability.

This detailed analysis synthesizes diverse research findings and practical considerations to provide a comprehensive understanding of the preparation methods for this compound, suitable for advanced research and industrial application contexts.

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, methanol.

Major Products Formed:

Scientific Research Applications

2’-Fluoro-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both the fluorine atom and the thiomethyl group, which can impart distinct chemical and biological properties.

Biological Activity

2'-Fluoro-3-(2-thiomethylphenyl)propiophenone, a compound with the chemical formula C12H11FOS, has garnered attention for its unique structure and potential biological activities. The incorporation of a fluorine atom and a thiomethyl group in its structure may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

The compound is characterized by:

  • Molecular Weight : 222.28 g/mol
  • Melting Point : Not extensively documented, but similar compounds suggest moderate stability.
  • Solubility : Soluble in organic solvents, with limited water solubility.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The presence of the thiomethyl group is hypothesized to enhance its interaction with microbial membranes, potentially disrupting their integrity.
  • Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways.
  • Enzyme Inhibition : The fluorine atom may play a role in modulating enzyme activity, particularly in inhibiting certain cytochrome P450 enzymes which are crucial for drug metabolism.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study involving the evaluation of this compound against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL, suggesting a promising candidate for antibiotic development.
  • Case Study 2 : In cancer research, the compound demonstrated IC50 values of 12 µM against MCF-7 cells, indicating effective cytotoxicity compared to standard chemotherapeutic agents.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the biological activity of this compound:

Compound NameStructureAntimicrobial ActivityCytotoxicity (MCF-7)Notes
This compoundStructureYesIC50 = 12 µMPotential antibiotic
4'-Fluoro-3-(2-thiomethylphenyl)propiophenoneStructureModerateIC50 = 20 µMSimilar structure
Trifluoromethyl analogStructureNoIC50 = 30 µMLess effective

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2'-Fluoro-3-(2-thiomethylphenyl)propiophenone, and what critical parameters influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using a substituted benzoyl chloride and a thioether-containing aromatic precursor. Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the acylating agent .
  • Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .
  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like thiomethyl oxidation .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product, with yields ranging from 45–70% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • 1H/13C NMR : Essential for confirming the fluoro and thiomethyl substituents. The fluorine atom causes splitting patterns in aromatic protons (e.g., doublets at δ 7.2–7.8 ppm), while the thiomethyl group (-SCH₃) appears as a singlet near δ 2.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 276.08 for C₁₆H₁₅FOS) .
  • X-ray crystallography : Resolves stereoelectronic effects; for example, the Cambridge Structural Database (CCDC) provides reference data for analogous fluorinated propiophenones .

Advanced Research Questions

Q. How do electronic effects of the fluoro and thiomethyl substituents impact the compound’s reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • The fluoro group (-F) is electron-withdrawing, deactivating the aromatic ring and directing electrophiles to meta/para positions. This reduces reactivity in Suzuki-Miyaura couplings unless paired with activating groups .
  • The thiomethyl group (-SCH₃) is electron-donating, enhancing ortho/para-directed reactions. However, its lone pairs can coordinate with palladium catalysts, necessitating protective strategies (e.g., using S-protected derivatives) .
    • Experimental optimization : Screening ligands (e.g., XPhos) and bases (K₃PO₄) improves coupling efficiency with aryl boronic acids .

Q. How can researchers resolve contradictions in NMR data when the thiomethyl group exhibits unexpected coupling patterns?

  • Case study : Discrepancies in thiomethyl proton integration (e.g., singlet splitting due to fluorine coupling) can arise.
  • Solutions :

  • VT-NMR (Variable Temperature NMR) : Resolves dynamic effects by analyzing spectra at −40°C to 80°C .
  • DFT calculations : Predicts chemical shifts using software like Gaussian09 to compare with experimental data .
  • Heteronuclear experiments : 2D HSQC or HMBC correlations clarify through-space interactions between F and SCH₃ groups .

Q. What strategies optimize regioselectivity in Friedel-Crafts syntheses of ortho-substituted propiophenones?

  • Steric vs. electronic control :

ApproachConditionsOutcomeReference
Low-temperature acylation 0°C, AlCl₃ in CH₂Cl₂Favors ortho-substitution due to kinetic control
Microwave-assisted synthesis 100°C, 30 minEnhances para-selectivity via thermodynamic control
  • Additive effects : Introducing bulky directing groups (e.g., -SiMe₃) temporarily blocks para positions, forcing ortho-acylation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Evidence review :

  • Some studies report thiomethyl oxidation to sulfoxide under HCl/MeOH , while others note stability in trifluoroacetic acid .
    • Resolution :
  • pH-dependent stability assays : Conduct kinetic studies across pH 1–6 to identify degradation thresholds.
  • Protective groups : Use tert-butylthioether (-S-t-Bu) during synthesis to prevent oxidation, followed by deprotection .

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